N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Overview
Description
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is a quaternary ammonium compound with the molecular formula C30H66Br2N2. It is known for its surfactant properties and is used in various applications, including as a ligand in the stabilization of perovskite nanocrystals .
Mechanism of Action
Target of Action
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, also known as N,N’-Bis(dodecyldimethyl)-1,2-ethanediammonium, is a type of gemini surfactant . Gemini surfactants are known for their unique structural variations and special aggregate transitions . They are constructed by two hydrophobic chains and two polar/ionic head groups covalently connected by a spacer group at the level of the head groups . The primary targets of this compound are the lipid bilayers of cells .
Mode of Action
The compound interacts with its targets, the lipid bilayers, causing the disruption of intermolecular interactions and the dissociation of the bilayers . This interaction alters the molecular packing at the micellar interface, leading to the transformation of micellar morphologies .
Biochemical Pathways
It is known that the compound’s strong self-aggregation ability can influence the aggregation behavior of both polymers and biomacromolecules .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 61468 .
Result of Action
The result of the compound’s action is the formation of various self-assembled structures, including long worm-like micelles, vesicles, and an aqueous two-phase system (ATPS), even at lower surfactant concentrations . These structures have potential applications in various fields such as microfluidics, controlled release, and sensors .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as light. For instance, the compound undergoes photoisomerization from the trans-form to the cis-form through UV light irradiation . This photoinduced change can lead to the transformation of micellar morphologies and a decrease in solution viscosity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide can be synthesized through a multi-step process involving the quaternization of N,N,N’,N’-tetramethylethylenediamine with dodecyl bromide. The reaction typically occurs in a solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions typically occur in aqueous or organic solvents under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with sodium chloride can yield N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium chloride .
Scientific Research Applications
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties but with a single dodecyl chain.
Cetyltrimethylammonium bromide: Similar in structure but with a longer cetyl chain, used in similar applications.
Uniqueness
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is unique due to its bidentate nature, allowing it to form more stable complexes with nanocrystals compared to monodentate ligands like dodecyltrimethylammonium bromide .
Properties
IUPAC Name |
dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQVDIWFDTGMO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939856 | |
Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18464-23-8 | |
Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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